Unii-496P6HY485

Description

Overview of Epigenetic Regulation in Biological Systems

Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.govfiveable.me These mechanisms are crucial for normal development, cellular differentiation, and maintaining cell identity. fiveable.me Epigenetic regulation allows cells to adapt to environmental changes and involves processes like DNA methylation and histone modifications, which together create a cell's unique epigenetic landscape. nih.govfiveable.me

Histone Modifications and Gene Expression ControlIn eukaryotic cells, DNA is wrapped around histone proteins, forming a complex called chromatin.nih.govThe accessibility of DNA for transcription is largely controlled by post-translational modifications to the tails of these histone proteins.biomodal.comcreative-diagnostics.comThese modifications include acetylation, methylation, phosphorylation, and ubiquitination.biomodal.comcreative-diagnostics.com

Histone acetylation, for instance, typically neutralizes the positive charge of lysine (B10760008) residues, which weakens the interaction between histones and the negatively charged DNA. biomodal.com This results in a more relaxed chromatin structure, making genes more accessible for transcription and generally leading to gene activation. creative-diagnostics.comnumberanalytics.com Conversely, histone methylation, which occurs on lysine and arginine residues, can either activate or repress gene expression depending on the specific site and the degree of methylation (mono-, di-, or tri-methylation). fiveable.menih.gov This complex system of modifications is often referred to as the "histone code," which dictates the transcriptional state of genes. nih.gov

Role of Histone Demethylases in Epigenetic LandscapesFor a long time, histone methylation was considered a permanent epigenetic mark.nih.govHowever, the discovery of histone demethylases (HDMs) revealed that this modification is, in fact, dynamic and reversible.nih.govnih.govHDMs are enzymes that remove methyl groups from histone proteins.nih.govmdpi.com

There are two main families of histone demethylases, one of which is the lysine-specific demethylase (LSD) family. nih.gov These enzymes play a critical role in reshaping the epigenetic landscape, thereby regulating gene expression. nih.gov By reversing methylation, histone demethylases contribute to the dynamic nature of chromatin, allowing for changes in gene activity in response to developmental and environmental cues. nih.gov The dysregulation of these enzymes is linked to various diseases, making them important targets for therapeutic intervention. mdpi.comnih.gov

Lysine Specific Demethylase 1 (LSD1) as a Key Epigenetic Target

Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be identified, a discovery that fundamentally changed the understanding of epigenetic regulation. f1000research.com It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in a wide array of biological processes. f1000research.comresearchgate.net Overexpression and dysregulation of LSD1 are hallmarks of several cancers, positioning it as a significant therapeutic target. news-medical.netcancer-research-network.com

Contextualization of Pulrodemstat (B3324279) (Methylbenzenesulfonate) within the LSD1 Inhibitor Landscape

Pulrodemstat, also identified as CC-90011, is a highly potent and selective inhibitor of Lysine Specific Demethylase 1 (LSD1). cancer-research-network.commedchemexpress.com It is classified as a reversible and non-covalent inhibitor, distinguishing it from other classes of LSD1 inhibitors that form a covalent bond with the enzyme's FAD cofactor. cancer-research-network.comnih.gov The development of Pulrodemstat is part of a therapeutic strategy aimed at re-establishing normal differentiation programs in cancer cells, particularly in malignancies like acute myeloid leukemia (AML) and small cell lung cancer (SCLC). cancer-research-network.commedchemexpress.com

Research has demonstrated that Pulrodemstat potently inhibits the enzymatic activity of LSD1 and induces differentiation markers in cancer cell lines. medchemexpress.commedchemexpress.com It stands among a new generation of targeted epigenetic therapies and is one of several LSD1 inhibitors, including both covalent (e.g., iadademstat (B609776), bomedemstat) and other non-covalent agents, that have entered clinical trials for various cancers. nih.gov

Table 1: Properties of Pulrodemstat (CC-90011)

| Property | Description | Source(s) |

| Target | Lysine Specific Demethylase 1 (LSD1/KDM1A) | medchemexpress.com, cancer-research-network.com |

| Mechanism of Action | Reversible, non-covalent inhibitor | cancer-research-network.com, nih.gov |

| Potency (IC₅₀) | ~0.25 nM - 0.30 nM | medchemexpress.com, acetherapeutics.com, nih.gov, medchemexpress.com |

| Selectivity | High selectivity for LSD1 over related enzymes like LSD2, MAO-A, and MAO-B | medchemexpress.com, medchemexpress.com |

| Therapeutic Rationale | Induces differentiation in poorly differentiated cancers | cancer-research-network.com |

Discovery and Early Development of Pulrodemstat (CC-90011)

Pulrodemstat, also known as CC-90011, is a potent, selective, and orally available reversible inhibitor of Lysine Specific Demethylase 1 (LSD1). researchgate.netmedchemexpress.com Initially developed by Quanticel Pharmaceuticals and later by Celgene, it emerged from research efforts focused on finding novel differentiation strategies for treating cancers like acute myeloid leukemia (AML) and neuroendocrine tumors. patsnap.comacs.orgspringer.com

The discovery of Pulrodemstat was the result of extensive exploration of structure-activity relationships (SARs) and optimization of its absorption, distribution, metabolism, and excretion (ADME) properties. acs.org This process led to the identification of CC-90011 as a clinical candidate. acs.orgresearchgate.net A key structural modification was the addition of a fluorine substitution in the 3-position of the benzonitrile (B105546), which resulted in a compound with potent LSD1 inhibition. acs.org X-ray crystallography revealed that Pulrodemstat binds to the LSD1/CoREST complex, with its central pyrimidinone core projecting an aminopiperidine moiety to form a salt-bridge with the amino acid D555. acs.org

Preclinical studies demonstrated its high potency and selectivity. aacrjournals.orgmedchemexpress.com In enzymatic assays, Pulrodemstat showed potent inhibition of LSD1 with a half-maximal inhibitory concentration (IC50) of 0.25-0.3 nM. acs.orgmedchemexpress.commedchemexpress.com It exhibited high selectivity for LSD1, with no significant enzymatic inhibition observed against other FAD-dependent amine oxidases like LSD2, MAO-A, and MAO-B at concentrations below 10 μM. aacrjournals.orgacs.orgmedchemexpress.com

Table 1: Preclinical Activity of Pulrodemstat (CC-90011)

| Assay Type | Target/Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| Enzymatic Inhibition | LSD1 | IC50 | 0.25 nM | medchemexpress.commedchemexpress.com |

| Cellular Differentiation | THP-1 (AML) | EC50 | 7 nM | acs.orgmedchemexpress.com |

| Antiproliferative Activity | Kasumi-1 (AML) | EC50 | 2 nM | acs.orgmedchemexpress.com |

| Antiproliferative Activity | H1417 (SCLC) | EC50 | 6 nM | medchemexpress.com |

| GRP Suppression | H209 (SCLC) | EC50 | 3 nM | medchemexpress.com |

| GRP Suppression | H1417 (SCLC) | EC50 | 4 nM | medchemexpress.com |

In vitro, Pulrodemstat demonstrated potent on-target induction of cellular differentiation in cell lines of acute myeloid leukemia (AML) and small cell lung cancer (SCLC). researchgate.netmedchemexpress.com It induced the differentiation marker CD11b in the THP-1 AML cell line and showed potent antiproliferative activity in Kasumi-1 AML cells. acs.orgmedchemexpress.com In SCLC cell lines, treatment with Pulrodemstat led to potent antiproliferative effects that correlated with the suppression of gastrin-releasing peptide (GRP). medchemexpress.com

In vivo studies using patient-derived xenograft (PDX) models of SCLC also showed significant antitumor efficacy. researchgate.netmedchemexpress.com Oral administration of Pulrodemstat resulted in substantial tumor growth inhibition in these models. medchemexpress.com Pharmacokinetic studies in mice indicated that the compound is readily absorbed after oral administration, with an oral bioavailability of 32%. medchemexpress.com

Based on these promising preclinical results, Pulrodemstat advanced into early clinical development. A first-in-human, Phase 1 study (NCT02875223) was initiated to evaluate the compound in patients with advanced solid tumors and relapsed or refractory non-Hodgkin's lymphoma. aacrjournals.orgacs.orgnih.gov Subsequent trials were planned, including a Phase 2 study in patients with extensive-stage SCLC (NCT03850067). acs.orgresearchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| Pulrodemstat (CC-90011) |

| Pulrodemstat (Methylbenzenesulfonate) |

| Tranylcypromine (B92988) (TCP) |

| ORY-1001 (Iadademstat) |

| GSK-2879552 |

| IMG-7289 |

| INCB059872 |

| ORY-2001 |

| SP-2577 |

| Venetoclax |

| Azacitidine |

| Olutasidenib |

| Ivosidenib |

| Bomedemstat (B606314) |

| Nivolumab |

| Carboplatin |

| Etoposide |

| Atezolizumab |

| Durvalumab |

| Tremelimumab |

| Pembrolizumab |

| Patritumab deruxtecan |

| Lumretuzumab |

| Paclitaxel |

| Cobimetinib |

| Dabrafenib |

| Trametinib |

| Encorafenib |

| Binimetinib |

| RMC-6236 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N5O2.C7H8O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11-12,17H,7-10,28H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZFOHIBJFKYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F2N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097523-57-2 | |

| Record name | Pulrodemstat tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PULRODEMSTAT TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496P6HY485 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Mechanistic Insights into Pulrodemstat S Action

Structural Characterization and Relevant Chemical Features

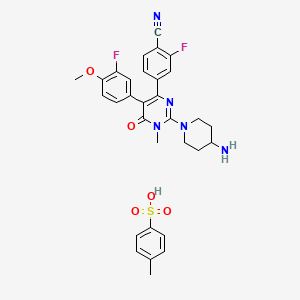

Pulrodemstat (B3324279) is a synthetically derived small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). springer.com Its core structure is built upon a pyrimidinone scaffold. nih.gov The formal IUPAC name for the active molecule is 4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile. nih.gov This complex structure features several key components: a central, substituted pyrimidinone ring, an aminopiperidin group, and two distinct phenyl rings, each with specific substitutions (a fluorobenzonitrile group and a fluoro-methoxyphenyl group). nih.gov This intricate arrangement allows for specific interactions within the active site of the LSD1 enzyme.

Pulrodemstat is often formulated as a methylbenzenesulfonate salt, also referred to as pulrodemstat besylate. medchemexpress.cnselleckchem.com This means the core pulrodemstat molecule is ionically bonded to a methylbenzenesulfonate anion. In pharmaceutical development, forming a salt is a common strategy to improve the physicochemical properties of a drug substance. The methylbenzenesulfonate moiety, a type of tosylate, can enhance the stability, crystallinity, and solubility of the active compound, which are critical attributes for a viable oral medication. nih.gov While sulfonates themselves have been investigated for anticancer activity, in this context, the methylbenzenesulfonate primarily serves as a counter-ion to form a stable, administrable salt form of the active pulrodemstat molecule. medchemexpress.cnnih.gov

Inhibition Profile and Selectivity of LSD1 Inhibition

Pulrodemstat is characterized as a potent, selective, and reversible inhibitor of the LSD1 enzyme. medchemexpress.comacetherapeutics.comacetherapeutics.comcancer-research-network.com Its mechanism of action involves binding to and inhibiting LSD1, which is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in gene expression by demethylating histones. nih.govcancer.gov

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures how much of the substance is needed to inhibit a biological process by half. Pulrodemstat demonstrates very high potency against LSD1, with a reported IC50 value of approximately 0.25 to 0.30 nM. nih.govmedchemexpress.comacetherapeutics.commedchemexpress.com This low nanomolar potency indicates that only a very small amount of the compound is required to achieve significant inhibition of the enzyme's activity.

| Target Enzyme | Reported IC50 |

|---|---|

| LSD1 (KDM1A) | 0.25 nM |

A critical feature of a targeted inhibitor is its selectivity for the intended target over other related proteins, which helps to minimize off-target effects. Pulrodemstat exhibits high selectivity for LSD1. medchemexpress.comacetherapeutics.comacetherapeutics.com It shows significantly less enzymatic inhibition against the closely related histone demethylase LSD2 and other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). medchemexpress.comacetherapeutics.comcancer-research-network.commedchemexpress.com This high degree of selectivity is attributed to the specific molecular interactions between the pulrodemstat structure and the unique architecture of the LSD1 active site, which differs from the active sites of MAO-A and MAO-B. nih.gov

| Enzyme | Inhibition by Pulrodemstat |

|---|---|

| LSD1 | Potent Inhibition |

| LSD2 | Minimal Inhibition |

| MAO-A | Minimal Inhibition |

| MAO-B | Minimal Inhibition |

Pulrodemstat is a non-covalent, reversible inhibitor of LSD1. nih.govnih.gov This means it binds to the enzyme's active site through non-permanent interactions and can dissociate, allowing the enzyme to regain its function. nih.gov This contrasts with irreversible inhibitors, which typically form a permanent, covalent bond with the enzyme, often with its FAD cofactor. nih.gov The reversible nature of pulrodemstat's inhibition has been experimentally confirmed using jump dilution analysis, where LSD1 enzyme activity was shown to recover by 82% after the inhibitor was diluted out. nih.gov This reversible mechanism may offer a potential safety advantage over irreversible inhibitors. researchgate.netnih.gov

Detailed Molecular Mechanism of LSD1 Inhibition

Pulrodemstat (also known as CC-90011) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. cancer.govmedchemexpress.comcancer-research-network.com LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone proteins. cancer-research-network.comnih.gov Pulrodemstat exhibits high potency against the LSD1 enzyme, with a reported half-maximal inhibitory concentration (IC50) of 0.25 nM. medchemexpress.commedchemexpress.commedchemexpress.com Its mechanism is characterized by high selectivity for LSD1 over related enzymes such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B), underscoring its targeted action. medchemexpress.commedchemexpress.com

| Inhibitor Profile of Pulrodemstat (Methylbenzenesulfonate) | |

| Target Enzyme | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |

| Potency (IC₅₀) | 0.25 nM |

| Nature of Inhibition | Reversible |

| Selectivity | High selectivity over LSD2, MAO-A, and MAO-B |

| Data sourced from multiple references. medchemexpress.commedchemexpress.commedchemexpress.com |

Binding Interactions with the LSD1 Enzyme

Pulrodemstat functions as a reversible, active-site-targeted inhibitor. nih.gov Unlike irreversible inhibitors that form a permanent covalent bond with the enzyme's FAD cofactor, pulrodemstat resides reversibly within the catalytic active site cavity of the LSD1 enzyme. nih.gov This reversible binding allows for a more controlled modulation of the enzyme's activity. nih.gov The catalytic activity of LSD1 is housed within its amine oxidase domain, which is the locus of pulrodemstat's interaction. nih.gov By occupying this site, pulrodemstat directly competes with the enzyme's natural substrates, primarily methylated histone tails, thereby preventing the demethylation process.

Impact on Histone H3 Lysine (B10760008) Demethylation (H3K4 and H3K9)

LSD1 has a context-dependent dual function, capable of demethylating both Histone H3 Lysine 4 (H3K4) and Histone H3 Lysine 9 (H3K9). cancer-research-network.comresearchgate.net The specific substrate and resulting transcriptional outcome depend on the protein complex with which LSD1 is associated. researchgate.net Inhibition of LSD1 by pulrodemstat directly interferes with these activities, leading to significant changes in the methylation status of these key histone residues.

LSD1 typically acts to suppress gene expression by demethylating mono- and di-methylated H3K4 (H3K4me1 and H3K4me2). cancer.govcancer-research-network.com These histone marks are generally associated with active or poised gene promoters. By removing these methyl groups, LSD1 facilitates transcriptional repression. cancer.gov The inhibition of LSD1 by pulrodemstat blocks this demethylation activity. cancer.gov Consequently, this leads to an accumulation or enhancement of H3K4me1 and H3K4me2 levels at specific gene loci, which is a key mechanism for derepressing silenced genes. cancer.gov

In different cellular contexts, particularly when associated with the androgen receptor, LSD1 can act as a transcriptional co-activator by demethylating mono- and di-methylated H3K9 (H3K9me1 and H3K9me2). cancer.govresearchgate.net These H3K9 marks are typically associated with heterochromatin and transcriptional repression. By removing these repressive marks, LSD1 can promote the expression of certain genes, including those that are tumor-promoting. cancer.govresearchgate.net Pulrodemstat's inhibition of LSD1 prevents the removal of these methyl groups from H3K9. cancer.gov This action promotes the maintenance of H3K9 methylation, reinforcing the repressive state of these chromatin regions and leading to the decreased transcription of target genes. cancer.gov

| Impact of Pulrodemstat on Histone H3 Methylation | ||

| Histone Mark | Normal Function of LSD1 | Effect of Pulrodemstat Inhibition |

| H3K4me1/me2 | Removes methyl groups (demethylation), leading to gene repression. | Blocks demethylation, leading to increased H3K4 methylation and gene expression. |

| H3K9me1/me2 | Removes methyl groups (demethylation), leading to gene activation. | Blocks demethylation, leading to increased H3K9 methylation and gene repression. |

| Data sourced from multiple references. cancer.govresearchgate.net |

Downstream Epigenetic and Transcriptional Consequences

The primary molecular effects of pulrodemstat—the modulation of H3K4 and H3K9 methylation—trigger a cascade of downstream epigenetic and transcriptional changes. By altering the histone code at specific gene promoters and enhancers, pulrodemstat effectively reprograms gene expression patterns in cancer cells. This can lead to the induction of cellular differentiation in poorly differentiated cancer types, such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC). cancer-research-network.commedchemexpress.com Furthermore, studies in head and neck squamous cell carcinoma (HNSCC) have shown that the inhibition of LSD1 by pulrodemstat can impair DNA replication and repair processes, ultimately triggering apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Decrease in Transcription of Tumor-Promoting Genes

Pulrodemstat functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression. cancer.gov LSD1 is known to be overexpressed in various cancer types and acts as a transcriptional modulator. patsnap.comnih.gov One of its key functions involves the demethylation of histone H3 at lysine 9 (H3K9), a process that typically leads to the increased expression of genes that promote tumor growth. cancer.gov

By inhibiting LSD1, pulrodemstat effectively blocks this demethylation process. This leads to an increase in H3K9 methylation, which in turn suppresses the transcription of these tumor-promoting genes. cancer.gov This mechanism is a cornerstone of pulrodemstat's antineoplastic activity, leading to a reduction in tumor cell growth. nih.gov Research has highlighted that KDM1A (the gene encoding LSD1) is positively associated with tumor proliferation and DNA repair in cancers like head and neck squamous cell carcinoma (HNSCC). nih.gov The inhibition of its activity by pulrodemstat, therefore, interferes with these essential cancer-promoting processes. nih.govnih.gov Furthermore, LSD1 is implicated in activating genes involved in cellular invasion, a key aspect of cancer metastasis. researchgate.net Consequently, pulrodemstat's action helps to decrease the expression of these genes, potentially hindering tumor progression and spread. nih.govresearchgate.net

Table 1: Key Tumor-Promoting Processes Counteracted by Pulrodemstat-Mediated Gene Regulation

| Process Affected | Mechanism of Action | Consequence of Inhibition | Supporting Evidence |

| Gene Transcription | Inhibition of LSD1-mediated H3K9 demethylation promotes H3K9 methylation. cancer.gov | Decreased transcription of tumor-promoting genes. cancer.gov | NCI Drug Dictionary cancer.gov |

| Tumor Cell Growth | Suppression of tumor-promoting gene expression. nih.gov | Decreased tumor cell proliferation. nih.gov | Clinical trial data nih.gov |

| DNA Repair & Replication | KDM1A/LSD1 is positively correlated with DNA repair and replication gene sets. nih.gov | Impairment of DNA repair and replication processes in cancer cells. nih.gov | TCGA analysis in HNSCC nih.gov |

| Cellular Invasion | LSD1 activates transcription of genes involved in cell invasiveness. researchgate.net | Potential reduction in metastatic capacity. researchgate.net | Research on LSD1 function researchgate.net |

Modulation of Gene Expression Programs (e.g., GRP mRNA levels)

A significant and measurable effect of pulrodemstat's mechanism of action is the modulation of specific gene expression programs, with gastrin-releasing peptide (GRP) serving as a key biomarker. nih.govmedchemexpress.com GRP and its precursor, pro-gastrin-releasing peptide (pro-GRP), are established downstream biomarkers of LSD1 inhibition, particularly in neuroendocrine neoplasms like small cell lung cancer (SCLC). nih.gov

In preclinical studies, pulrodemstat has demonstrated potent, dose-dependent suppression of GRP messenger RNA (mRNA). medchemexpress.commedchemexpress.com Treatment of SCLC cell lines H1417 and H209 with pulrodemstat resulted in potent suppression of GRP at nanomolar concentrations. medchemexpress.commedchemexpress.com This effect was also observed in vivo, where oral administration of pulrodemstat to mice with SCLC tumor xenografts led to a robust downregulation of GRP mRNA levels. medchemexpress.com

This modulation of gene expression has been confirmed in clinical settings. In a phase I study involving patients with neuroendocrine neoplasms, treatment with pulrodemstat resulted in decreased pro-GRP levels in 15 out of 16 individuals. nih.gov A more significant decrease in pro-GRP levels of over 30% was observed in 11 of those 16 patients, and a greater reduction was associated with a longer time on treatment, highlighting a direct link between target engagement and clinical activity. nih.gov

Table 2: In Vitro Efficacy of Pulrodemstat on GRP Suppression in SCLC Cell Lines

| Cell Line | EC₅₀ for GRP Suppression | Duration of Treatment |

| H209 | 3 nM | 4 days medchemexpress.commedchemexpress.com |

| H1417 | 4 nM | 4 days medchemexpress.commedchemexpress.com |

Table 3: Clinical and In Vivo Modulation of GRP/pro-GRP by Pulrodemstat

| Model/Study Population | Finding | Details |

| SCLC Human Tumor Xenograft (H1417) Mice | Robust downregulation of GRP mRNA. medchemexpress.com | Maximum suppression observed at a 5 mg/kg daily dose. medchemexpress.com |

| Patients with Neuroendocrine Neoplasms | Decreased circulating pro-GRP levels. nih.gov | 11 of 16 patients showed a >30% decrease from baseline. nih.gov |

Pre Clinical Pharmacological Activity and Efficacy Studies

In Vitro Cellular Activity and Differentiation Induction

The activity of Pulrodemstat (B3324279) has been characterized in various cancer cell lines, focusing on its ability to induce cellular differentiation and halt proliferation. medchemexpress.comnih.gov LSD1 is known to be overexpressed in several cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it plays a critical role in pathogenesis by suppressing the differentiation of cancer cells. aacrjournals.orgnih.gov Inhibitors like Pulrodemstat aim to reverse this effect.

The human monocytic leukemia cell line, THP-1, is a well-established model for studying monocyte and macrophage differentiation. nih.govnih.gov In this model, Pulrodemstat has demonstrated a potent ability to induce cellular differentiation. medchemexpress.com By inhibiting LSD1, Pulrodemstat helps to restore normal cellular maturation processes that are otherwise blocked in leukemic cells. nih.gov This induction of differentiation is a key mechanism for the anti-leukemic activity of LSD1 inhibitors. nih.govnih.gov Studies with other LSD1 inhibitors have similarly shown that they can stimulate cellular differentiation in human AML cell lines. aacrjournals.orgresearchgate.net

A direct consequence of differentiation induction by Pulrodemstat is the increased expression of specific cell surface markers. CD11b, a marker for myeloid differentiation, is a key indicator of on-target activity. aacrjournals.orgresearchgate.net Treatment of THP-1 cells with Pulrodemstat leads to a significant, dose-dependent increase in the expression of CD11b. medchemexpress.com The effective concentration 50 (EC50) for the induction of CD11b in THP-1 cells by Pulrodemstat has been measured at 7 nM. medchemexpress.com This confirms that Pulrodemstat effectively engages its target, LSD1, leading to downstream biological effects indicative of cellular differentiation. researchgate.net Increased expression of differentiation markers like CD11b and CD86 is a common outcome observed with various LSD1 inhibitors in AML cell lines. aacrjournals.orgresearchgate.netresearchgate.net

Pulrodemstat exhibits potent antiproliferative activity against various malignant cell lines. medchemexpress.com In the acute myeloid leukemia (AML) cell line Kasumi-1, Pulrodemstat shows an antiproliferative EC50 of 2 nM. medchemexpress.com Its activity extends to small cell lung cancer (SCLC), where it has been tested against cell lines like H1417. medchemexpress.com In the H1417 SCLC cell line, treatment with Pulrodemstat for 12 days resulted in potent antiproliferative activity, with an EC50 of 6 nM. medchemexpress.com This effect correlated with the suppression of gastrin-releasing peptide (GRP). medchemexpress.com Other LSD1 inhibitors have also demonstrated significant inhibition of cellular proliferation in various AML and SCLC cell lines. aacrjournals.orgaacrjournals.orgbioworld.com

The effects of Pulrodemstat in cellular assays are consistently dose-dependent. medchemexpress.com For instance, the suppression of GRP in SCLC cell lines H209 and H1417 after a 4-day treatment occurred in a dose-dependent manner, with EC50 values of 3 nM and 4 nM, respectively. medchemexpress.com Similarly, the induction of differentiation markers like CD11b and the inhibition of cell proliferation show a clear relationship between the concentration of Pulrodemstat and the observed biological effect. medchemexpress.comresearchgate.net This dose-response relationship is crucial for establishing the pharmacological profile of the compound and is a characteristic feature of effective LSD1 inhibitors in preclinical studies. aacrjournals.org

| Assay | Cell Line | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Differentiation Induction | THP-1 | EC50 (CD11b Expression) | 7 | medchemexpress.com |

| Antiproliferative Activity | Kasumi-1 (AML) | EC50 | 2 | medchemexpress.com |

| H1417 (SCLC) | EC50 (12-day treatment) | 6 | medchemexpress.com | |

| H1417 (SCLC) | EC50 (GRP Suppression, 4-day) | 4 | medchemexpress.com | |

| GRP Suppression | H209 (SCLC) | EC50 (4-day treatment) | 3 | medchemexpress.com |

In Vivo Efficacy in Pre-clinical Animal Models

The evaluation of Pulrodemstat's efficacy in living organisms is a critical step in its preclinical assessment. nih.gov These studies have demonstrated significant anti-tumor activity in various animal models. medchemexpress.com For example, daily oral administration of Pulrodemstat inhibited tumor growth in patient-derived xenograft (PDX) models of SCLC. medchemexpress.com In a human tumor xenograft model using H1417 SCLC cells, Pulrodemstat treatment resulted in a robust, dose-dependent downregulation of GRP mRNA levels. medchemexpress.com

The selection of appropriate animal models is fundamental to preclinical cancer research. nih.gov For LSD1 inhibitors, research commonly employs xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice. nih.govnih.gov

Cell Line-Derived Xenograft (CDX) Models : Models like the H1417 SCLC xenograft are used to study the effect of the drug on a specific, well-characterized cancer cell type. medchemexpress.comprobiocdmo.com These models are valuable for initial efficacy testing and for studying pharmacodynamic markers. medchemexpress.comnih.gov

Patient-Derived Xenograft (PDX) Models : PDX models involve implanting tumor tissue directly from a patient into a mouse. nih.gov These models are considered to more accurately reflect the heterogeneity and biology of human tumors, providing a more clinically relevant assessment of a drug's potential efficacy. medchemexpress.comnih.gov Pulrodemstat has shown tumor growth inhibition in SCLC PDX models. medchemexpress.com

Transgenic Mouse Models : In some cases, genetically engineered mouse models (GEMMs) that spontaneously develop tumors (autochthonous models) are used. nih.govnih.gov For instance, transgenic models of lung adenocarcinoma driven by specific mutations (e.g., EGFR or KRAS) have been used to test LSD1 inhibitors, demonstrating that their efficacy can be independent of the tumor's specific driver mutations. nih.govnih.gov

The rationale for using these models is based on the role of LSD1 in various cancers like AML and SCLC. nih.govnih.gov These models allow researchers to evaluate the anti-tumor activity, induction of differentiation, and survival benefits of LSD1 inhibitors in a complex biological system that mimics aspects of human disease. nih.govresearchgate.net

Selection and Rationale of Animal Models for LSD1 Inhibitor Research.

Application of Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are increasingly recognized as a superior pre-clinical platform for evaluating anti-cancer drugs. nih.govmdpi.com These models are valued for their ability to retain the histological and genetic characteristics of the original human tumor, including its heterogeneity and microenvironment, which is often lost in traditional cell-line-derived xenografts. nih.govmdpi.com Consequently, PDX models have shown a higher predictive accuracy for clinical therapeutic responses. mdpi.com

In the context of epigenetic modulators, and specifically for diseases like Small Cell Lung Cancer (SCLC), PDX models serve as a critical tool for preclinical assessment. researchgate.net They allow for the investigation of drug efficacy in a model that closely mimics the patient's disease. nih.gov For instance, studies on the LSD1 inhibitor iadademstat (B609776) have utilized PDX models of SCLC to demonstrate the suppression of neuroendocrine transcriptional programs. nih.gov While extensive data from studies specifically using Pulrodemstat in PDX models is emerging, the established utility of these models for other LSD1 inhibitors highlights their importance for validating the therapeutic potential of this class of drugs in clinically relevant settings. nih.govbiorxiv.org The development of repositories of well-characterized lung cancer PDXs provides a valuable resource for such translational research. biorxiv.org

Other Relevant In Vivo Models for Epigenetic Modulator Assessment

Beyond PDX models, several other in vivo systems are employed to assess the efficacy and mechanism of action of epigenetic modulators like Pulrodemstat.

Cell Line-Derived Xenografts (CDX): This is a widely used preclinical model where human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice. For Pulrodemstat, a human tumor xenograft model using the H1417 SCLC cell line was instrumental in demonstrating its in vivo activity, including tumor growth inhibition and target engagement. medchemexpress.com Other LSD1 inhibitors, such as GSK2879552, have also been evaluated in SCLC cell line xenograft models like NCI-H1417. nih.gov

Orthotopic Xenograft Models: In these models, tumor cells or tissues are implanted into the corresponding organ of origin in the host animal. nih.gov For lung cancer, this involves implanting the tumor in the lung or thoracic cavity, which can better recapitulate the native tumor microenvironment and allow for the study of metastasis, though it is a more technically demanding procedure. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models involve the genetic manipulation of mice to induce spontaneous tumor formation that mimics human cancer. For example, murine SCLC models derived from the deletion of Rb1 and Trp53 genes have been used to test the activity of the LSD1 inhibitor bomedemstat (B606314). nih.gov

Humanized Mouse Models: To study the interaction between cancer and the immune system, immunodeficient mice can be engrafted with human immune cells. gencat.catfrontiersin.org These models are particularly relevant for evaluating the potential of epigenetic modulators to enhance immunotherapy responses. gencat.cat

The choice of model depends on the specific scientific question being addressed, with each offering unique advantages for studying drug efficacy, mechanism of action, and potential biomarkers.

Efficacy in Tumor Growth Inhibition in Xenograft Models (e.g., SCLC)

Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of Pulrodemstat, particularly in models of Small Cell Lung Cancer (SCLC). In a human tumor xenograft model using H1417 SCLC cells, Pulrodemstat exhibited significant efficacy. medchemexpress.com Treatment with Pulrodemstat resulted in a 78% tumor growth inhibition (TGI) without causing body weight loss in the animals, indicating a favorable therapeutic window in this model. medchemexpress.com

The anti-proliferative effects of Pulrodemstat have been shown to be potent, with extended treatment in SCLC cell lines leading to significant activity. medchemexpress.com This efficacy in SCLC is noteworthy as this malignancy is characterized by high expression of LSD1. The data from the H1417 xenograft model underscores the potential of Pulrodemstat as a therapeutic agent for this aggressive cancer.

Table 1: Efficacy of Pulrodemstat in SCLC Xenograft Model

| Cell Line | Model Type | Compound | Efficacy | Source |

|---|---|---|---|---|

| H1417 | Human Tumor Xenograft | Pulrodemstat | 78% TGI | medchemexpress.com |

Studies on other LSD1 inhibitors have also shown significant tumor growth inhibition in SCLC xenograft models. For example, GSK2879552 was effective at inhibiting the growth of NCI-H1417 SCLC cells, and T-3775440 demonstrated dose-dependent tumor regression in both NCI-H510A and NCI-H526 xenograft models. nih.govresearchgate.net

Correlation of Efficacy with Mechanistic Biomarkers (in vivo)

The anti-tumor efficacy of Pulrodemstat in vivo has been directly correlated with the modulation of specific mechanistic biomarkers, providing evidence of on-target activity. In the H1417 SCLC human tumor xenograft model, treatment with Pulrodemstat led to a robust, dose-dependent downregulation of Gastrin-Releasing Peptide (GRP) mRNA levels. medchemexpress.com The suppression of GRP, a known neuroendocrine marker, correlated with the potent anti-proliferative activity observed, confirming a mechanistic link between target engagement and therapeutic effect. medchemexpress.com

The modulation of biomarkers is a key feature of LSD1 inhibitors. In vivo studies with other agents in this class have revealed similar correlations:

Myeloid Differentiation Markers: In preclinical models of Acute Myeloid Leukemia (AML), LSD1 inhibition leads to an increase in the expression of myeloid-lineage markers such as CD11b and CD86, indicating induction of cell differentiation. nih.gov

Transcriptional Reprogramming: The LSD1 inhibitor bomedemstat was shown to activate the Notch pathway and suppress a gene program driven by the neuroendocrine master regulator ASCL1 in murine SCLC models. nih.gov

Target Gene Expression: The dual LSD1/HDAC6 inhibitor JBI-802 showed a significant dose-dependent increase in markers of LSD1 inhibition (CD11b, CD86, and GFI1b) in in vivo functional tests. nih.gov

Table 2: In Vivo Mechanistic Biomarkers for LSD1 Inhibitors

| Compound | Cancer Model | Biomarker | Effect | Source |

|---|---|---|---|---|

| Pulrodemstat | SCLC Xenograft (H1417) | GRP mRNA | Downregulation | medchemexpress.com |

| Bomedemstat | Murine SCLC | Notch Pathway | Activation | nih.gov |

| Bomedemstat | Murine SCLC | ASCL1 Target Genes | Suppression | nih.gov |

| Various | AML Models | CD11b, CD86 | Upregulation | nih.gov |

| JBI-802 | In vivo models | GFI1b | Upregulation | nih.gov |

These findings demonstrate that the therapeutic effects of Pulrodemstat and other LSD1 inhibitors are tied to specific epigenetic and transcriptional changes that can be monitored as pharmacodynamic biomarkers.

Comparative Efficacy Studies with Other LSD1 Inhibitors in Pre-clinical Models

Pulrodemstat is a reversible, non-covalent inhibitor of LSD1, a characteristic that distinguishes it from several other clinical-stage LSD1 inhibitors that bind covalently to the enzyme's FAD cofactor. nih.govnih.gov This difference in binding mode may influence the therapeutic profile.

In vitro comparative analyses have provided insights into Pulrodemstat's relative potency. In biochemical assays, Pulrodemstat is nearly as potent as the irreversible inhibitor iadademstat. nih.gov However, it has been observed to be less potent in cellular assays. nih.gov Jump dilution analysis confirmed the reversible nature of Pulrodemstat's binding to LSD1, with the enzyme recovering 82% of its activity upon dilution, in contrast to irreversible inhibitors like tranylcypromine (B92988) (TCP), which showed no recovery. nih.gov

When compared to standard chemotherapy, Pulrodemstat has demonstrated a more potent antitumor function in preclinical models of Head and Neck Squamous Cell Carcinoma (HNSCC). nih.gov It dramatically suppressed HNSCC cell proliferation and migration and induced apoptosis more effectively than the first-line chemotherapy agent 5-Fluorouracil (5-Fu). nih.gov

The landscape of LSD1 inhibitors in clinical development is diverse, encompassing both reversible and irreversible agents. nih.gov

Table 3: Comparison of Clinical-Stage LSD1 Inhibitors

| Compound | Binding Mode | Key Preclinical Cancer Models | Source |

|---|---|---|---|

| Pulrodemstat (CC-90011) | Reversible, Non-covalent | SCLC, AML, HNSCC | medchemexpress.comnih.govnih.gov |

| Iadademstat (ORY-1001) | Irreversible, Covalent | SCLC, AML | nih.govnih.gov |

| Bomedemstat (IMG-7289) | Irreversible, Covalent | Myeloid Malignancies, mCRPC | nih.govnih.gov |

| GSK2879552 | Irreversible, Covalent | AML, SCLC | nih.gov |

| Seclidemstat (SP-2577) | Reversible | Ewing's Sarcoma | nih.govnih.gov |

| INCB059872 | Irreversible, Covalent | AML, SCLC | nih.gov |

| JBI-802 | Irreversible, Covalent (Dual LSD1/HDAC6 inhibitor) | Solid Tumors | nih.govnih.gov |

| Phenelzine | Irreversible, Covalent | Breast Cancer | nih.govnih.gov |

| Tranylcypromine (TCP) | Irreversible, Covalent | AML | nih.gov |

These comparative data highlight the distinct biochemical and cellular profiles of Pulrodemstat within the broader class of LSD1 inhibitors, suggesting that its reversible mechanism may offer a differentiated therapeutic strategy. nih.gov

Pre Clinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Species

The ADME properties of a drug candidate are fundamental to understanding its disposition within a biological system. allucent.comporsolt.com Pre-clinical studies for Pulrodemstat (B3324279) have characterized its key pharmacokinetic parameters following intravenous and oral administration in mouse models.

Pulrodemstat has demonstrated good oral absorption in pre-clinical mouse models. Following oral administration, the compound is readily absorbed, leading to significant systemic exposure. medchemexpress.com The oral bioavailability was determined to be 32%. medchemexpress.com

Table 1: Oral Pharmacokinetic Parameters of Pulrodemstat in Mice

| Parameter | Value | Units |

|---|---|---|

| Dose | 5 | mg/kg |

| Cmax | 0.36 | µM |

| AUC₀₋₂₄ₕ | 1.8 | µM·h |

| Oral Bioavailability | 32 | % |

Data derived from a study in mice following a single oral administration. medchemexpress.com

Following intravenous administration in mice, Pulrodemstat exhibited a systemic clearance rate of 32.4 mL/min/kg. medchemexpress.com The elimination half-life (t½), which indicates the time required for the drug concentration to reduce by half, was found to be 2 hours. medchemexpress.comnih.gov

Table 2: Intravenous Pharmacokinetic Parameters of Pulrodemstat in Mice

| Parameter | Value | Units |

|---|---|---|

| Dose | 5 | mg/kg |

| Systemic Clearance (CL) | 32.4 | mL/min/kg |

| Elimination Half-life (t½) | 2 | h |

Data derived from a study in mice following a single intravenous administration. medchemexpress.com

The volume of distribution (Vd) is a measure of the extent to which a drug distributes throughout the body's tissues. nih.gov In pre-clinical studies, Pulrodemstat showed a high volume of distribution of 7.5 L/kg, suggesting extensive tissue distribution beyond the plasma volume. medchemexpress.com

Table 3: Volume of Distribution of Pulrodemstat in Mice

| Parameter | Value | Units |

|---|---|---|

| Dose (IV) | 5 | mg/kg |

| Volume of Distribution (Vd) | 7.5 | L/kg |

Data derived from a study in mice following a single intravenous administration. medchemexpress.com

Detailed information regarding the specific metabolic pathways and the structural identification of Pulrodemstat's metabolites in pre-clinical systems is not extensively described in the reviewed literature. In drug development, in vitro and in vivo studies using systems like liver microsomes, hepatocytes, and analysis of biological matrices are typically employed to understand biotransformation. drugdiscoverytrends.comresearchgate.netresearchgate.netbioivt.com These studies help identify major and minor metabolites, which is crucial for understanding clearance mechanisms and assessing the potential for active or toxic metabolites. drugdiscoverytrends.combioivt.com

Pre-clinical Pharmacodynamics and Target Engagement

Pulrodemstat is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in various cancers. medchemexpress.comnih.gov Pre-clinical pharmacodynamic studies have confirmed its on-target activity in various cancer cell lines and animal models. medchemexpress.comresearchgate.net In Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, Pulrodemstat's anti-proliferative effects were shown to be dependent on the presence of KDM1A, confirming it as the core target. nih.gov The compound induces cellular differentiation, as demonstrated by the potent induction of the on-target marker CD11b in the THP-1 acute myeloid leukemia (AML) cell line, with an EC₅₀ of 7 nM. medchemexpress.com Furthermore, it exhibits potent antiproliferative activity in Kasumi-1 AML cells with an EC₅₀ of 2 nM. medchemexpress.com

A direct relationship between Pulrodemstat exposure and the modulation of its intended target has been established in pre-clinical models. medchemexpress.com In a human small cell lung cancer (SCLC) xenograft model (H1417) in mice, daily oral administration of Pulrodemstat led to a dose-dependent downregulation of Gastrin-Releasing Peptide (GRP) mRNA levels, a key biomarker of LSD1 inhibition in this cancer type. medchemexpress.com

Robust downregulation of GRP was observed at a dose of 2.5 mg/kg, with maximal suppression achieved at 5 mg/kg. medchemexpress.com This target engagement translated to significant anti-tumor activity, with a tumor growth inhibition (TGI) of 78% observed at the 5 mg/kg dose level in patient-derived xenograft SCLC models. medchemexpress.com The potent antiproliferative activity in SCLC cells was found to correlate with the suppression of GRP. medchemexpress.com

Table 4: Dose-Dependent Target Modulation by Pulrodemstat in SCLC Xenograft Model (H1417)

| Daily Oral Dose | Target Modulation Effect | Antitumor Efficacy |

|---|---|---|

| 2.5 mg/kg | Robust downregulation of GRP mRNA levels | Not specified |

| 5 mg/kg | Maximum suppression of GRP mRNA levels | 78% Tumor Growth Inhibition (TGI) |

Data from a 4-day treatment study in a human SCLC tumor xenograft (H1417) mouse model. medchemexpress.com

Biomarker Validation in Pre-clinical Settings

Pulrodemstat (also known as CC-90011) is an orally available, potent, and selective reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in oncogenesis through the regulation of gene expression. medchemexpress.comselleckchem.comnih.gov The preclinical evaluation of Pulrodemstat has focused on establishing a clear relationship between its pharmacokinetic profile, target engagement, and pharmacodynamic effects in various cancer models. This has been achieved through the validation of specific biomarkers that serve as indicators of the drug's biological activity.

Pharmacokinetic Profile:

In preclinical studies, Pulrodemstat has demonstrated properties that support its development as an oral therapeutic agent. Following intravenous administration in mice, Pulrodemstat exhibited a high volume of distribution and a moderate systemic clearance. After oral administration, the compound was readily absorbed, achieving significant plasma concentrations. medchemexpress.com

Table 1: Preclinical Pharmacokinetic Parameters of Pulrodemstat in Mice

| Parameter | Value | Units |

| Intravenous (5 mg/kg) | ||

| Systemic Clearance | 32.4 | mL/min/kg |

| Volume of Distribution | 7.5 | L/kg |

| Elimination Half-life | 2 | h |

| Oral (5 mg/kg) | ||

| Cmax | 0.36 | µM |

| AUC0-24h | 1.8 | µM·h |

| Oral Bioavailability | 32 | % |

Data sourced from a study on the discovery and characterization of Pulrodemstat (CC-90011). medchemexpress.com

Pharmacodynamic and Biomarker Validation:

The pharmacodynamic activity of Pulrodemstat is directly linked to its inhibition of LSD1. LSD1 inhibition leads to an increase in histone H3 lysine (B10760008) 4 (H3K4) methylation, which in turn alters gene expression, leading to anti-tumor effects such as cell differentiation and apoptosis. selleckchem.comnih.gov The validation of pharmacodynamic biomarkers has been crucial in demonstrating the mechanism of action of Pulrodemstat in preclinical models of acute myeloid leukemia (AML), small cell lung cancer (SCLC), and head and neck squamous cell carcinoma (HNSCC).

In AML cell lines, the inhibition of LSD1 by Pulrodemstat has been shown to induce cellular differentiation. This is evidenced by the increased expression of the myeloid differentiation marker CD11b. In the THP-1 human monocytic leukemia cell line, Pulrodemstat potently induced CD11b expression. medchemexpress.com The upregulation of cell surface markers like CD11b and CD86 is a recognized consequence of LSD1 inhibition, leading to a more differentiated immunophenotype. nih.gov Studies have shown that LSD1 inhibition leads to a specific increase in H3K4me2 and H3K4me3 modifications at the promoter regions of the CD11b and CD86 genes. nih.gov

In SCLC, a key pharmacodynamic biomarker is the suppression of gastrin-releasing peptide (GRP) mRNA. In a human SCLC xenograft mouse model (H1417), oral administration of Pulrodemstat resulted in a dose-dependent downregulation of GRP mRNA levels. medchemexpress.com This demonstrates target engagement and a downstream pharmacological effect in a relevant in vivo model.

The anti-proliferative activity of Pulrodemstat has been quantified in various cancer cell lines, providing further evidence of its pharmacodynamic effects. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values highlight the potency of the compound.

Table 2: Preclinical Pharmacodynamic and Biomarker Activity of Pulrodemstat

| Preclinical Model | Biomarker/Activity | Result |

| Acute Myeloid Leukemia (AML) | ||

| THP-1 cell line | Induction of CD11b | EC50: 7 nM |

| Kasumi-1 cell line | Anti-proliferative activity | EC50: 2 nM |

| Small Cell Lung Cancer (SCLC) | ||

| H1417 xenograft model | Suppression of GRP mRNA | Dose-dependent reduction |

| Patient-derived xenograft model | Tumor growth inhibition | 78% TGI at 5 mg/kg |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | ||

| Cal-27 cell line | Anti-proliferative activity | IC50: 2.42 µM |

| SCC-9 cell line | Anti-proliferative activity | IC50: 0.52 µM |

Data compiled from studies on the preclinical characterization of Pulrodemstat. medchemexpress.comnih.gov

Chemical Synthesis and Structure Activity Relationships Sar

Synthetic Methodologies for Pulrodemstat (B3324279) and its Analogues

The development of Pulrodemstat (CC-90011) and its analogues as potent, selective, and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1) has been a significant focus in medicinal chemistry. The synthetic strategies employed are designed to be efficient and allow for the exploration of the chemical space around the core pyrimidinone scaffold.

Key Synthetic Routes and Transformations

The synthesis of Pulrodemstat is a multi-step process that begins with readily available starting materials. acs.org A key synthetic route involves the construction of the central pyrimidinone ring, followed by the sequential introduction of the critical pharmacophoric elements.

A representative synthesis of Pulrodemstat (11) commences with perchloropyrimidine (12). acs.org Key transformations include:

Chemoselective Chlorination: The synthesis starts with the chemoselective displacement of the chlorine atom at the 4-position of perchloropyrimidine (12) using an aqueous base, such as sodium hydroxide, to yield the pyrimidinone (13). acs.org

N-Methylation: The pyrimidinone nitrogen is then methylated, for instance with iodomethane, to produce the N-methylpyrimidinone adduct (14), which is the thermodynamically favored product. acs.org

Nucleophilic Aromatic Substitution: The chlorine at the 2-position of the N-methylpyrimidinone (14) is subsequently displaced by a nucleophile, such as N-Boc-aminopiperidine, to give intermediate (15). acs.org

Suzuki Coupling: A crucial carbon-carbon bond formation is achieved via a Suzuki coupling reaction. This step introduces the substituted phenyl ring at the 5-position of the pyrimidinone core. acs.org

Final Deprotection: The final step involves the removal of the Boc protecting group from the aminopiperidine moiety to yield the free amine of Pulrodemstat. acs.org

Analogues of Pulrodemstat can be synthesized by modifying this general route. For instance, variations in the aminopiperidine moiety can be introduced by using different substituted piperidines in the nucleophilic aromatic substitution step. nih.gov Similarly, a diverse range of aryl or heteroaryl groups can be installed at the 5-position through the use of different boronic acids or esters in the Suzuki coupling reaction. The synthesis of various pyrimidine-based analogues has been explored to understand the structure-activity relationships. rsc.orgresearchgate.net

The synthesis of related pyrimidine-thiourea hybrids, another class of LSD1 inhibitors, also provides insights into the synthetic strategies for modifying the core scaffold. researchgate.net These syntheses often involve the reaction of a pyrimidine-containing intermediate with various isothiocyanates to generate a library of analogues for biological evaluation.

Stereochemical Considerations in Synthesis

Stereochemistry plays a critical role in the biological activity of many enzyme inhibitors, and this is also true for LSD1 inhibitors. researchgate.netnih.gov While Pulrodemstat itself does not possess a chiral center in its core structure, the introduction of stereocenters into its analogues can have a significant impact on their potency and selectivity.

For many classes of LSD1 inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, the stereochemistry of the cyclopropane (B1198618) ring is a key determinant of activity. uea.ac.uk Enantioselective synthesis methods, such as asymmetric cyclopropanation, have been developed to produce single enantiomers of these analogues for evaluation. nih.govresearchgate.net

In the context of Pulrodemstat analogues, the introduction of chiral centers could occur, for example, through the use of enantiomerically pure substituted aminopiperidines. The synthesis of such chiral building blocks is a critical aspect of generating stereochemically defined analogues. Asymmetric synthesis of substituted piperidines can be achieved through various methods, including chiral auxiliary-guided synthesis, asymmetric hydrogenation, and enzymatic resolutions. nih.gov

The spatial arrangement of substituents on the piperidine (B6355638) ring can influence the interaction of the inhibitor with the binding pocket of LSD1. Therefore, controlling the stereochemistry during the synthesis of Pulrodemstat analogues is crucial for optimizing their pharmacological properties. While specific stereochemical studies on Pulrodemstat analogues are not extensively detailed in the provided search results, the principles derived from other classes of LSD1 inhibitors underscore the importance of this aspect in their rational design.

Structure-Activity Relationship (SAR) Studies for LSD1 Inhibition

The development of Pulrodemstat as a clinical candidate was guided by extensive structure-activity relationship (SAR) studies aimed at optimizing its potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Identification of Pharmacophoric Features Critical for LSD1 Binding

The binding of Pulrodemstat to LSD1 is characterized by a "Y-shaped" conformation, where the central pyrimidinone core positions the key interacting moieties into specific pockets of the enzyme's active site. acs.org The critical pharmacophoric features include:

The Aminopiperidine Moiety: This basic group is crucial for forming a salt bridge with the aspartate residue Asp555 in the LSD1 active site. This interaction anchors the inhibitor in the binding pocket. acs.org The linker length between the core and the basic amine is also important, with linkers of four or five bond lengths often showing superior potency. researchgate.net

The Benzonitrile (B105546) Group: The benzonitrile projects into a hydrophobic pocket formed by the FAD cofactor and several amino acid side chains. acs.org A key hydrogen bond interaction occurs between the nitrile group and the catalytic lysine (B10760008) residue K661, which appears to displace a catalytic water molecule. acs.orgnih.gov The cyano group has been found to be critical for the activity of many related inhibitors. asco.org

The combination of these interactions explains the high potency of Pulrodemstat as a reversible inhibitor of LSD1.

Impact of Structural Modifications on Potency and Selectivity

Systematic modifications of the Pulrodemstat scaffold have provided valuable insights into the SAR.

| Modification | Effect on Potency/Selectivity | Reference(s) |

| Replacement of the pyrimidinone core with a pyridine | Maintained potency, with the piperidine substitution being important for activity. | medchemexpress.com |

| Introduction of a fluorine atom on the benzonitrile ring | Maintained potent LSD1 inhibition while reducing off-target effects like hERG channel inhibition. | acs.org |

| Variation of the substituent on the 5-phenyl ring | Different substitutions are tolerated, influencing the interaction with a hydrophobic pocket. | acs.org |

| Modification of the aminopiperidine linker | Linker length and the nature of the heterocyclic ring (e.g., piperidine, cyclohexylamine) affect biochemical potency. | researchgate.net |

| Replacement of the cyano group on the benzonitrile | Generally leads to a significant decrease in inhibitory activity. | asco.org |

These studies highlight the fine-tuning required to achieve both high potency and selectivity. For instance, while many tranylcypromine-based inhibitors show off-target effects on monoamine oxidases (MAO-A and MAO-B), Pulrodemstat exhibits high selectivity for LSD1 over these related enzymes. medchemexpress.comnih.govnih.gov

Strategies for Rational Design of Pulrodemstat Analogs

The rational design of Pulrodemstat analogues is guided by a combination of structural biology, computational modeling, and synthetic chemistry. researchgate.netnih.gov Key strategies include:

Structure-Based Drug Design (SBDD): The co-crystal structure of Pulrodemstat bound to LSD1 provides a detailed map of the binding interactions. acs.org This information is invaluable for designing new analogues with improved or altered binding modes. For example, modifications can be designed to form additional hydrogen bonds or to better occupy hydrophobic pockets within the active site.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key interactions of Pulrodemstat with LSD1. This model can then be used to virtually screen compound libraries to identify novel scaffolds that retain the essential pharmacophoric features. nih.govresearchgate.net

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles. For example, different heterocyclic rings can be explored as bioisosteres for the piperidine moiety.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance through cyclization, can reduce the entropic penalty upon binding and potentially increase affinity. researchgate.net This strategy has been successfully applied to other classes of LSD1 inhibitors.

By employing these rational design strategies, medicinal chemists can systematically explore the chemical space around the Pulrodemstat scaffold to develop new and improved LSD1 inhibitors.

Derivatization and Salt Form Considerations for Research (e.g., Methylbenzenesulfonate vs. Benzenesulfonate)

In the development of a therapeutic candidate like Pulrodemstat, the selection of an appropriate salt form is a critical consideration that can significantly influence the compound's physicochemical properties and its suitability for research and potential clinical applications. The active pharmaceutical ingredient (API), Pulrodemstat, is a basic compound, allowing for the formation of various acid addition salts. Among these, the methylbenzenesulfonate (tosylate) and benzenesulfonate (B1194179) (besylate) salts have been utilized in research contexts.

The choice between different salt forms is not arbitrary; it is a deliberate decision based on a range of factors including, but not limited to, solubility, stability, hygroscopicity, and crystallinity. These properties can impact the handling, formulation, and bioavailability of the drug. While the core pharmacological activity of Pulrodemstat, stemming from its interaction with the LSD1 enzyme, remains unchanged regardless of the salt form, the physicochemical characteristics imparted by the counterion can be pivotal for its practical application in research and development.

Detailed Research Findings

Research and commercial availability data indicate that both Pulrodemstat methylbenzenesulfonate and Pulrodemstat benzenesulfonate are used in scientific studies. The biological activity, as indicated by the half-maximal inhibitory concentration (IC50) against LSD1, is consistently reported as 0.25 nM for the parent compound, Pulrodemstat (also known as CC-90011), irrespective of the salt form. docbrown.infonih.gov This underscores that the derivatization into these salt forms is primarily for optimizing the compound's pharmaceutical properties rather than altering its intrinsic potency.

Structure-Activity Relationships (SAR) of the Counterions

Benzenesulfonate (Besylate): This counterion is derived from benzenesulfonic acid. Its aromatic nature can contribute to the crystallinity of the resulting salt.

Methylbenzenesulfonate (Tosylate): This counterion is derived from p-toluenesulfonic acid, which is a benzenesulfonic acid molecule with a methyl group at the para position of the benzene (B151609) ring. The presence of the methyl group can influence the electronic properties and steric hindrance of the counterion. The methyl group is an electron-donating group, which can slightly increase the electron density of the aromatic ring. docbrown.info This can affect the intermolecular interactions within the crystal lattice of the salt. Tosylate salts are often noted for their high aqueous solubility and stability. google.comrsc.org

The selection of one salt form over another in a research setting can be guided by subtle but important differences in their properties. For instance, one salt form might exhibit superior stability under specific storage conditions, or it might have a more favorable dissolution profile in a particular solvent system used for in vitro or in vivo experiments.

Below is an interactive data table summarizing the key characteristics of the two salt forms based on available data and general principles of pharmaceutical salt selection.

| Property | Pulrodemstat (Methylbenzenesulfonate) | Pulrodemstat (Benzenesulfonate) | Considerations in Research |

| Synonyms | Pulrodemstat tosylate, CC-90011 Methylbenzenesulfonate | Pulrodemstat besylate, CC-90011 benzenesulfonate | Consistent terminology is crucial for literature searching and data comparison. |

| Molecular Formula | C31H31F2N5O5S google.com | C30H29F2N5O5S | The difference in molecular formula is due to the additional methyl group (CH2) in the tosylate counterion. |

| Molecular Weight | 623.68 g/mol google.com | 609.64 g/mol masterorganicchemistry.com | Affects molar calculations for preparing solutions of specific concentrations. |

| CAS Number | 2097523-57-2 (tosylate) google.com | 2097523-60-7 (besylate) masterorganicchemistry.com | Unique identifiers for each specific salt form. |

| Biological Activity (IC50) | 0.25 nM (as Pulrodemstat) nih.gov | 0.25 nM (as Pulrodemstat) docbrown.info | The intrinsic potency resides in the parent molecule, Pulrodemstat. |

| Potential Properties | Often associated with high aqueous solubility and good stability. google.comrsc.org | A commonly used counterion for basic drugs to improve physicochemical properties. researchgate.net | The choice may depend on the specific requirements of the experimental setup, such as the need for high solubility in aqueous buffers. |

Advanced Methodologies for Pulrodemstat Research

Bioanalytical Method Development for Quantification in Pre-clinical Matrices

The development of robust bioanalytical methods is a cornerstone of preclinical research, enabling the accurate measurement of a drug candidate's concentration in biological fluids and tissues. iitri.orgirjmets.com For Pulrodemstat (B3324279), this involves creating and validating methods to quantify the compound in matrices such as plasma, which is critical for pharmacokinetic studies. iitri.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of small-molecule drugs like Pulrodemstat in complex biological samples. nih.govyoutube.comcmbr-journal.com This method offers high sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte and distinguishing it from endogenous matrix components. nih.govyoutube.com

The process involves chromatographic separation, typically using Ultra-High-Performance Liquid Chromatography (UPLC) for its high resolution and speed, followed by detection with a triple quadrupole mass spectrometer. nih.govcmbr-journal.com The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Pulrodemstat and an internal standard are monitored, ensuring highly selective and accurate quantification. nih.gov Method development includes optimizing the mobile phase composition, gradient elution, and mass spectrometer parameters to achieve the desired linearity, accuracy, precision, and a low lower limit of quantification (LLOQ). nih.govnih.gov

Table 1: Key Components of a Typical LC-MS/MS Method for Small Molecule Quantification

| Component | Description | Relevance to Pulrodemstat Analysis |

| Chromatography System | Typically a UPLC or HPLC system. UPLC systems use columns with sub-2-μm particles for higher efficiency and faster analysis. cmbr-journal.com | Provides the necessary separation of Pulrodemstat from other components in the pre-clinical matrix. |

| Analytical Column | A reversed-phase column (e.g., C18) is commonly used for separating small molecules based on hydrophobicity. irjmets.comnih.gov | Retains and separates Pulrodemstat, allowing for its distinct detection. |

| Mobile Phase | A mixture of aqueous and organic solvents (e.g., water with formic acid and methanol (B129727) or acetonitrile) used to elute the analyte from the column. nih.gov | The gradient and composition are optimized to achieve a sharp peak shape and short retention time for Pulrodemstat. |

| Mass Spectrometer | A triple quadrupole mass spectrometer is the standard for quantitative bioanalysis due to its sensitivity and specificity. nih.gov | Enables detection and quantification of Pulrodemstat at low concentrations found in biological samples. |

| Ionization Source | Electrospray Ionization (ESI) is typically used to generate charged ions of the analyte before they enter the mass spectrometer. nih.gov | Efficiently ionizes Pulrodemstat for subsequent mass analysis. |

| Detection Mode | Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific fragmentation pattern unique to Pulrodemstat. nih.gov | Minimizes interference from the complex biological matrix, ensuring accurate quantification. |

Effective sample preparation is critical to remove interfering substances, such as proteins and lipids, from the biological matrix before LC-MS/MS analysis. nih.govnih.gov This step enhances the robustness and reliability of the assay. nih.gov

Common strategies for plasma or serum samples include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to denature and precipitate the majority of proteins. nih.govyoutube.com After centrifugation, the clear supernatant containing the drug is collected for analysis. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the drug from the matrix based on its solubility in two immiscible liquid phases. It can provide a cleaner sample than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction by passing the sample through a cartridge containing a solid adsorbent. The drug of interest is retained on the sorbent while interferences are washed away. The drug is then eluted with a small volume of solvent. This method is highly effective but more complex and costly than PPT. chromatographyonline.com

The choice of strategy depends on the required sensitivity, throughput, and the physicochemical properties of Pulrodemstat. For high-throughput preclinical studies, a simple protein precipitation method is often preferred. nih.gov

In Vitro Assay Systems for Mechanistic Elucidation

To understand how Pulrodemstat functions, a variety of in vitro assays are employed. These systems allow researchers to study the drug's direct effect on its target enzyme, LSD1, and the downstream consequences within cells. nih.govmedchemexpress.com

Cell-free assays utilize purified, recombinant human LSD1 enzyme to directly measure the inhibitory potency of compounds like Pulrodemstat. nih.govnih.gov These assays are fundamental for determining key parameters such as the half-maximal inhibitory concentration (IC50). Pulrodemstat has been shown to be a potent inhibitor of LSD1 with an IC50 of 0.25 nM. medchemexpress.commedchemexpress.com

Several types of cell-free assays are available:

Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These assays are widely used for their high-throughput capability. nih.gov The reaction typically involves the LSD1 enzyme, a biotinylated histone peptide substrate (e.g., H3K4me1/2), and the methyl donor cofactor flavin adenine (B156593) dinucleotide (FAD). nih.gov Inhibition of LSD1 is detected by an antibody specific to the demethylated product, which generates a fluorescent signal.

Peroxidase-Coupled Assays: This method detects the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction. nih.gov The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a substrate, producing a colorimetric or fluorescent signal. While powerful for kinetic analysis, these assays can be prone to interference from certain compounds. nih.gov

Formaldehyde (B43269) Detection Assays: Another approach measures the formaldehyde generated during demethylation. nih.gov

Antibody-Based Demethylation Detection Kits: Commercially available kits provide a straightforward method where a substrate is coated on a microplate. epigentek.comabcam.com Active LSD1 removes methyl groups, and a specific antibody detects the demethylated product, which is then quantified using a fluorometric or colorimetric readout. epigentek.comabcam.com These assays directly measure the product, avoiding interferences associated with byproduct detection. epigentek.com

Jump dilution analysis has been used to confirm the reversible nature of Pulrodemstat's inhibition of LSD1. nih.govacs.org In these experiments, after incubation with Pulrodemstat, the LSD1 enzyme recovered 82% of its activity upon dilution, which contrasts with irreversible inhibitors where no activity is recovered. nih.govacs.org

To confirm that Pulrodemstat engages its target within a cellular context, researchers use cell-based assays with relevant cancer cell lines, such as those for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). medchemexpress.comresearchgate.net These assays measure the downstream effects of LSD1 inhibition.

Histone Methylation Levels: A direct consequence of LSD1 inhibition is an increase in the methylation of its substrates, such as histone H3 at lysine (B10760008) 4 (H3K4me2). researchgate.net Techniques like Western blotting or high-content imaging with specific antibodies are used to quantify the dose-dependent increase in global H3K4me2 levels in cells treated with Pulrodemstat. researchgate.netnih.gov

Gene Expression Analysis: LSD1 inhibition leads to changes in the expression of specific target genes. researchgate.net For example, in AML cell lines (e.g., THP-1, Kasumi-1), Pulrodemstat induces the expression of myeloid differentiation markers like CD11b and CD14. medchemexpress.comresearchgate.net In SCLC cell lines (e.g., H1417), it suppresses neuroendocrine markers like Gastrin-Releasing Peptide (GRP). medchemexpress.commedchemexpress.com These changes are typically quantified using quantitative real-time PCR (qPCR) for mRNA levels or flow cytometry for cell surface protein expression. acs.orgresearchgate.net

Table 2: Examples of Cell-Based Assay Findings for Pulrodemstat

| Assay Type | Cell Line | Measured Endpoint | Finding | Citation |

| Cellular Differentiation | THP-1 (AML) | CD11b Expression | Potent induction of the differentiation marker CD11b with an EC50 of 7 nM. | medchemexpress.commedchemexpress.com |

| Antiproliferation | Kasumi-1 (AML) | Cell Growth | Potent antiproliferative activity with an EC50 of 2 nM. | medchemexpress.commedchemexpress.com |

| Antiproliferation | H1417 (SCLC) | Cell Growth | Potent antiproliferative activity with an EC50 of 6 nM after 12 days of treatment. | medchemexpress.commedchemexpress.com |

| Gene Expression | H1417, H209 (SCLC) | GRP Suppression | Dose-dependent suppression of GRP with EC50 values of 3-4 nM. | medchemexpress.commedchemexpress.com |

| Histone Methylation | Various AML Cell Lines | H3K4me2 Levels | Dose-dependent increase in cellular H3K4me2 levels, supporting the mechanism of LSD1 inhibition. | researchgate.net |

LSD1 often functions as part of larger protein complexes. nih.govnih.gov Its interaction with SNAG (SNAIL/GFI1) domain-containing transcription factors, such as Growth Factor Independent 1 (GFI1/GFI1B) in AML and Insulinoma-associated 1 (INSM1) in SCLC, is critical for its role in cancer. nih.govnih.govresearchgate.netnih.gov Some LSD1 inhibitors exert their effects not just by blocking catalytic activity but by disrupting these crucial protein-protein interactions (PPIs). nih.govbiorxiv.org

Assays to study the disruption of these interactions include: